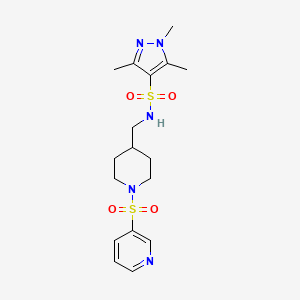

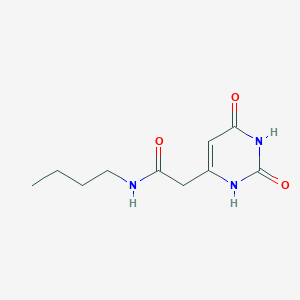

![molecular formula C21H18N6O4S B2742994 N1-(4-nitrophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 897612-63-4](/img/structure/B2742994.png)

N1-(4-nitrophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups including a nitrophenyl group, a thiazolo[3,2-b][1,2,4]triazol-6-yl group, and an oxalamide group. These groups are known to contribute to the biological activity of many compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiazolo[3,2-b][1,2,4]triazoles can generally be synthesized via condensation reactions, annulation of a multiple bond or thiirane ring, and via C–H functionalization of thiazole moiety .Wissenschaftliche Forschungsanwendungen

Biological Activity and Computational Study

Research on triazene compounds containing benzothiazole rings, similar in structural motifs to the compound , has shown significant biological activities. These compounds were synthesized and characterized, revealing reasonable cytotoxic activity against certain cancer cell lines through molecular docking studies. This suggests potential applications in the development of anticancer agents (Alamri et al., 2020).

Fluorescent and Colorimetric Sensors

Compounds derived from 7-nitrobenzo-2-oxa-1,3-diazole (NBD) and featuring triazole bindings have been used as selective fluorescent and colorimetric sensors for metal ions in aqueous solutions, demonstrating the compound's potential in environmental monitoring and analytical chemistry (Ruan et al., 2011).

Antiallergy Agents

N-(4-substituted-thiazolyl)oxamic acid derivatives have shown potent antiallergy activity, indicating the possibility of developing new therapeutic agents for allergy treatment from related chemical structures (Hargrave et al., 1983).

Antitubercular and Antimicrobial Agents

4-thiazolidinone derivatives, synthesized from compounds with similar structural features, exhibited antibacterial, antifungal, and antitubercular activities, highlighting their potential in combating infectious diseases (Samadhiya et al., 2014).

Monoamine Oxidase Inhibitors

4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives have been explored for their inhibitory effect on human monoamine oxidase (hMAO), suggesting applications in treating neurodegenerative disorders through the development of selective and reversible hMAO-B inhibitors (Secci et al., 2019).

Wirkmechanismus

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures have shown diverse biological activities, including anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicide, and G-quadruplex stabilizing activity .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O4S/c1-13-4-2-3-5-17(13)18-24-21-26(25-18)16(12-32-21)10-11-22-19(28)20(29)23-14-6-8-15(9-7-14)27(30)31/h2-9,12H,10-11H2,1H3,(H,22,28)(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGNOMNCEXIGTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-nitrophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

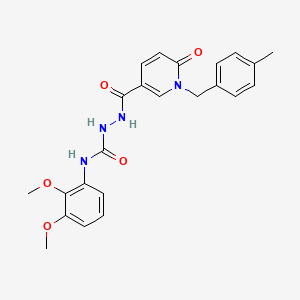

![2-(2-Ethoxyethyl)-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2742911.png)

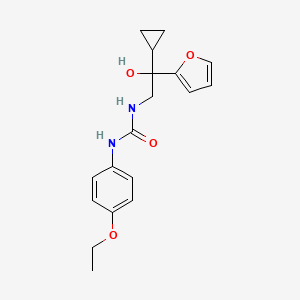

![(R)-5,16-Dimethoxy-4,17-dihydro-1H-cyclopenta[6,7]cycloocta[2,1-a:3,4-a']dinaphthalene (mixture of double bond isomers 2.2:1)](/img/structure/B2742914.png)

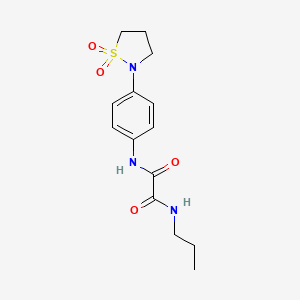

![2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2742918.png)

![N-(2-chlorobenzyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2742920.png)

![6-(5-Chloro-2-methylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2742922.png)

![N-[4-(Aminomethyl)phenyl]-3-methoxybenzamide](/img/structure/B2742924.png)